(2S,3S)-2-[4-[4-[(2R)-2,3-dihydroxypropoxy]phenyl]-2,5-dioxoimidazolidin-1-yl]-N-(2-fluoro-4-iodophenyl)-3-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RO5068760 is a potent, highly selective, non-adenosine triphosphate (ATP) competitive inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2. This compound is part of a new class of MEK inhibitors that selectively block the mitogen-activated protein kinase (MAPK) pathway signaling by inhibiting the phosphorylation of both extracellular signal-regulated kinases (ERK) 1 and 2 and MEK 1 and 2 . It has shown significant efficacy in preclinical models of various human cancers, including melanoma, colorectal, pancreatic, and non-small cell lung cancer .
Preparation Methods
The synthesis of RO5068760 involves multiple steps, starting with the preparation of substituted hydantoin intermediates. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
RO5068760 undergoes various chemical reactions, primarily focusing on its interaction with the MEK enzymes. The compound selectively inhibits the phosphorylation of MEK 1 and 2, which in turn prevents the activation of ERK 1 and 2 . Common reagents and conditions used in these reactions include kinase assays and cell-based assays to measure the inhibition of phosphorylation. The major products formed from these reactions are the phosphorylated and non-phosphorylated forms of MEK and ERK proteins .
Scientific Research Applications
RO5068760 has been extensively studied for its potential in cancer therapy. It has demonstrated significant antitumor activity in preclinical models of various human cancers, including melanoma, colorectal, pancreatic, and non-small cell lung cancer . The compound has shown dose-dependent antitumor activity, with partial and complete regressions observed in several tumor models . Additionally, RO5068760 has been studied in combination with other therapies, such as chemotherapy and targeted therapy, to enhance its antitumor effects .
Mechanism of Action
RO5068760 exerts its effects by selectively inhibiting the MEK enzymes, which are key components of the MAPK signaling pathway. By blocking the phosphorylation of MEK 1 and 2, the compound prevents the activation of ERK 1 and 2, leading to the inhibition of cell proliferation and induction of apoptosis in tumor cells . This mechanism of action makes RO5068760 a promising candidate for the treatment of cancers with aberrant MAPK pathway activation .
Comparison with Similar Compounds
RO5068760 is unique among MEK inhibitors due to its high selectivity and potency. Similar compounds in this class include trametinib, cobimetinib, and selumetinib, which also target the MEK enzymes but may differ in their selectivity, potency, and pharmacokinetic properties . RO5068760 has shown superior efficacy in tumors harboring B-Raf mutations compared to other MEK inhibitors .
Properties
Molecular Formula |
C28H27FIN3O6 |
---|---|
Molecular Weight |
647.4 g/mol |
IUPAC Name |
(2S,3S)-2-[4-[4-[(2R)-2,3-dihydroxypropoxy]phenyl]-2,5-dioxoimidazolidin-1-yl]-N-(2-fluoro-4-iodophenyl)-3-phenylbutanamide |
InChI |
InChI=1S/C28H27FIN3O6/c1-16(17-5-3-2-4-6-17)25(26(36)31-23-12-9-19(30)13-22(23)29)33-27(37)24(32-28(33)38)18-7-10-21(11-8-18)39-15-20(35)14-34/h2-13,16,20,24-25,34-35H,14-15H2,1H3,(H,31,36)(H,32,38)/t16-,20+,24?,25-/m0/s1 |
InChI Key |
MEPDJWRMAAUPBM-WZOIWPSZSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)NC2=C(C=C(C=C2)I)F)N3C(=O)C(NC3=O)C4=CC=C(C=C4)OC[C@@H](CO)O |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)NC2=C(C=C(C=C2)I)F)N3C(=O)C(NC3=O)C4=CC=C(C=C4)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.